Non-specific dihalotoluenes cause regiochemical errors and low yields in pyrazole fungicide intermediate syntheses. 3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5) resolves this with the precise 2-chloro-6-fluoro-3-methylphenyl scaffold for selective Grignard formation.
Available for immediate procurement.
3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5) is a tri-substituted aromatic compound used as a highly specific intermediate in complex organic synthesis. The distinct electronic and steric properties conferred by the bromine, chlorine, and fluorine atoms at the 2, 3, and 6 positions of the toluene ring make it a valuable precursor for creating advanced molecules, particularly in the development of novel agrochemicals and pharmaceuticals. [1] Its utility stems from the ability to selectively functionalize the molecule through reactions like metal-halogen exchange or cross-coupling, where the specific arrangement of halogens dictates reactivity and regiochemical outcomes.
Substituting 3-Bromo-2-chloro-6-fluorotoluene with its isomers or simpler di-halogenated toluenes is often unfeasible in established synthetic routes. The precise ortho, meta, and para arrangement of the three distinct halogens is not interchangeable. This specific substitution pattern is engineered to control the regioselectivity of subsequent transformations, such as Grignard formation or lithiation, which are highly sensitive to the electronic and steric environment. Using an isomeric variant, for instance, would predictably lead to the formation of incorrect final products, introduce difficult-to-separate impurities, and significantly lower process yields, thereby compromising the economic viability and reproducibility of the synthesis.
In the patented synthesis of novel pyrazole fungicides, 3-Bromo-2-chloro-6-fluorotoluene is the specified starting material for creating a key Grignard reagent. The reaction of this specific precursor with magnesium, followed by addition to a pyrazole derivative, proceeds to form the critical intermediate, 1-(3-(2-chloro-6-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-one, with a documented yield of 67%. [1] This demonstrates its direct compatibility and efficiency in a scaled, industrially relevant process.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 67% yield in the formation of a key fungicide intermediate [<a href="https://patents.google.com/patent/WO2018108420A1" target="_blank">1</a>] |
| Comparator Or Baseline | This is the established and patented route; use of a different isomer (e.g., 2-bromo-3-chloro-6-fluorotoluene) would not produce the required 3-(2-chloro-6-fluoro-3-methylphenyl) substitution pattern. |
| Quantified Difference | Not applicable (this is the sole specified precursor for the target molecule). |
| Conditions | Synthesis of a Grignard reagent using magnesium in THF, followed by reaction with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [<a href="https://patents.google.com/patent/WO2018108420A1" target="_blank">1</a>] |
This evidence confirms the compound's validated role and high performance in a specific, high-value agrochemical synthesis pathway, making it a reliable procurement choice for this application.
The compound serves as a key building block for producing 2-(2-chloro-6-fluoro-3-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid, an intermediate for a class of herbicidal compounds. [1] The synthesis involves the initial conversion of 3-bromo-2-chloro-6-fluorotoluene to 2-chloro-6-fluoro-3-methylbenzonitrile. The specific arrangement of halogens is crucial for the subsequent steps that form the oxazole ring system, a common scaffold in modern herbicides. [REFS-2, REFS-3]
| Evidence Dimension | Precursor Functionality |
| Target Compound Data | Serves as the foundational precursor for 2-(2-chloro-6-fluoro-3-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid. [<a href="https://patents.google.com/patent/CN105884639A" target="_blank">1</a>] |
| Comparator Or Baseline | Simpler precursors like 2-chloro-6-fluorotoluene would lack the methyl group, and isomers would result in different substitution patterns on the final oxazole derivative. |
| Quantified Difference | Not available. |
| Conditions | Multi-step synthesis starting from 3-bromo-2-chloro-6-fluorotoluene. [<a href="https://patents.google.com/patent/CN105884639A" target="_blank">1</a>] |
This demonstrates the compound's utility in constructing specific, biologically active heterocyclic systems, justifying its selection for research and development targeting oxazole-based herbicides.
This compound is the right choice for synthetic campaigns targeting a specific class of pyrazole-based fungicides where a 3-(2-chloro-6-fluoro-3-methylphenyl) moiety is required. Its demonstrated high-yield performance in the crucial Grignard formation step ensures process efficiency and reproducibility for manufacturing these advanced agricultural products. [1]
For research and development focused on creating new oxazole-containing herbicides, this precursor provides the necessary and specific substitution pattern. It enables the synthesis of key intermediates like 2-(2-chloro-6-fluoro-3-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid, which are foundational for building molecules with potential herbicidal activity. [2]